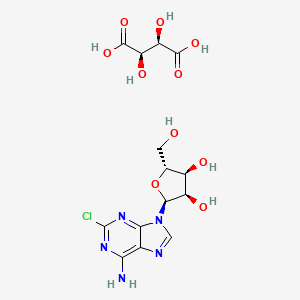
(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (2R,3R)-2,3-dihydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (2R,3R)-2,3-dihydroxysuccinate is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a dihydroxysuccinate moiety, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base, followed by the formation of the tetrahydrofuran ring, and finally, the attachment of the dihydroxysuccinate group. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and amination.
Tetrahydrofuran Ring Formation: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Attachment of the Dihydroxysuccinate Group: The final step involves the esterification of the tetrahydrofuran derivative with dihydroxysuccinic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The purine base can be reduced to modify its electronic properties.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chlorine atom can produce various substituted purine derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The tetrahydrofuran ring and dihydroxysuccinate moiety may also contribute to its biological activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP: A compound used in the synthesis of fentanyl and related derivatives.
Salvinorin A: A natural product used in cycloaddition reactions.
Uniqueness
This compound is unique due to its combination of a purine base, tetrahydrofuran ring, and dihydroxysuccinate group
Propiedades
Fórmula molecular |
C14H18ClN5O10 |
|---|---|
Peso molecular |
451.77 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C10H12ClN5O4.C4H6O6/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;5-1(3(7)8)2(6)4(9)10/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1-2,5-6H,(H,7,8)(H,9,10)/t3-,5-,6-,9+;1-,2-/m11/s1 |
Clave InChI |
SBFNOCDMGIISSM-CDEYORSVSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



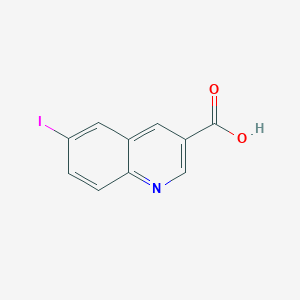
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)

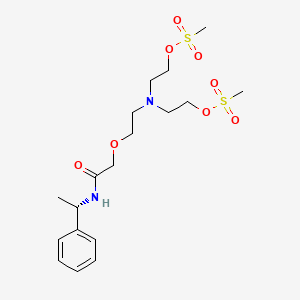

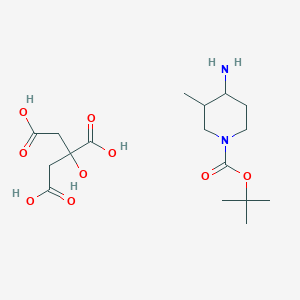
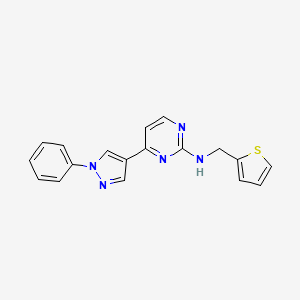
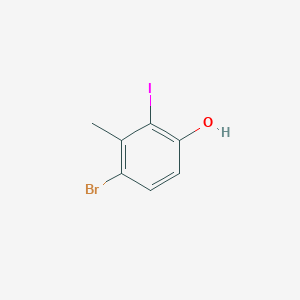
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11831336.png)


![1-[(4aR,7S,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione](/img/structure/B11831345.png)

